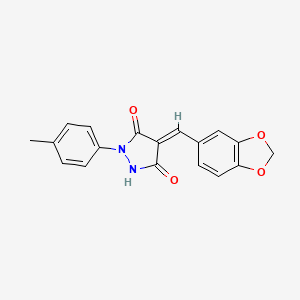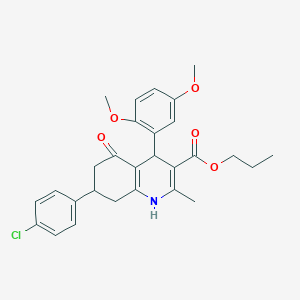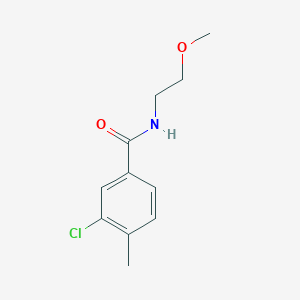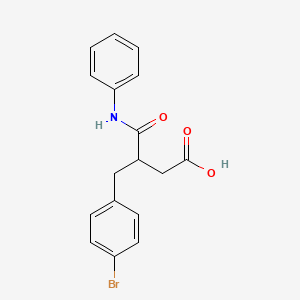
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. PDP is a pyrazolidinedione derivative that exhibits unique properties, making it an attractive candidate for further investigation.
作用机制
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In plants, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been investigated for its potential use in the development of new materials with unique properties.
实验室实验的优点和局限性
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages as a research compound. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits unique properties that make it an attractive candidate for further investigation. However, there are also limitations to its use in lab experiments. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione research. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be further investigated for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, its potential use as an anti-tumor agent could be explored further. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be tested for its ability to enhance plant growth and increase crop yield under different environmental conditions. Finally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that exhibits unique properties and has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could lead to significant advancements in these fields.
合成方法
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction between 4-methylphenylhydrazine and 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by the cyclization of the intermediate product to form 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
科学研究应用
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been tested for its ability to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential use in material science for the development of new materials with unique properties.
属性
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-2-5-13(6-3-11)20-18(22)14(17(21)19-20)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGJUUMGYANSW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)